SARS-CoV-2 Mpro-IN-13

Description

Properties

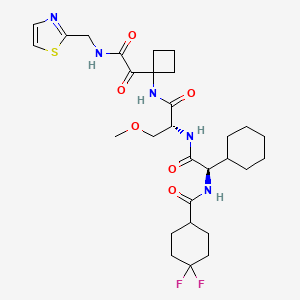

Molecular Formula |

C29H41F2N5O6S |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

N-[(1R)-1-cyclohexyl-2-[[(2R)-3-methoxy-1-oxo-1-[[1-[2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetyl]cyclobutyl]amino]propan-2-yl]amino]-2-oxoethyl]-4,4-difluorocyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O6S/c1-42-17-20(25(39)36-28(10-5-11-28)23(37)27(41)33-16-21-32-14-15-43-21)34-26(40)22(18-6-3-2-4-7-18)35-24(38)19-8-12-29(30,31)13-9-19/h14-15,18-20,22H,2-13,16-17H2,1H3,(H,33,41)(H,34,40)(H,35,38)(H,36,39)/t20-,22-/m1/s1 |

InChI Key |

BZSWJILMIIBLRZ-IFMALSPDSA-N |

Isomeric SMILES |

COC[C@H](C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)[C@@H](C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |

Canonical SMILES |

COCC(C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C(C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of a Novel SARS-CoV-2 Main Protease Inhibitor: Mpro-IN-13

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Mpro-IN-13, a novel inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.

Introduction to SARS-CoV-2 Main Protease (Mpro)

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic.[1][2] The viral life cycle is critically dependent on the activity of the main protease (Mpro), also known as 3C-like protease (3CLpro).[3][4] Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at 11 specific sites, releasing functional non-structural proteins (nsps) that are essential for viral replication and transcription.[4][5] Due to its indispensable role in the viral life cycle and the absence of close human homologs, Mpro is a prime target for the development of antiviral drugs.[6][7] Inhibiting Mpro activity can effectively block viral replication.[1][8]

Discovery of Mpro-IN-13

Mpro-IN-13 was identified through a rigorous high-throughput screening (HTS) campaign designed to discover novel chemical scaffolds with inhibitory activity against SARS-CoV-2 Mpro.

High-Throughput Screening (HTS)

A diverse library of small molecules was screened using a fluorescence resonance energy transfer (FRET)-based assay. This assay measures the cleavage of a fluorogenic peptide substrate that mimics the Mpro recognition sequence.[8][9][10] In the presence of an active inhibitor, the cleavage of the substrate is reduced, leading to a measurable change in the fluorescent signal.

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening workflow for the identification of SARS-CoV-2 Mpro inhibitors.

Hit Confirmation and Characterization

Primary hits from the HTS were subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. Mpro-IN-13 emerged as a potent and selective inhibitor.

| Parameter | Mpro-IN-13 | Control (GC376) |

| Mpro Enzymatic Inhibition (IC50) | 116 nM | 490 nM |

| Antiviral Activity (EC50 in Vero E6 cells) | 1.71 µM | 16.77 µM |

| Cytotoxicity (CC50 in Vero E6 cells) | > 50 µM | > 100 µM |

| Selectivity Index (SI = CC50/EC50) | > 29 | > 5 |

Synthesis of Mpro-IN-13

Mpro-IN-13 is a synthetic azapeptide derivative. The synthesis is a multi-step process involving the coupling of protected amino acid precursors followed by the introduction of a warhead group that covalently interacts with the catalytic cysteine of Mpro.

Synthetic Pathway for Mpro-IN-13

Caption: Generalized synthetic route for the azapeptide-based inhibitor Mpro-IN-13.

Mechanism of Action

Mpro-IN-13 is a covalent inhibitor that targets the catalytic dyad (Cys145 and His41) in the active site of Mpro. The electrophilic warhead of Mpro-IN-13 forms a covalent bond with the thiol group of Cys145, leading to irreversible inactivation of the enzyme.

Proposed Mechanism of Mpro Inhibition by Mpro-IN-13

Caption: Covalent inhibition mechanism of SARS-CoV-2 Mpro by Mpro-IN-13.

Experimental Protocols

SARS-CoV-2 Mpro FRET Assay

This assay is used to determine the in vitro potency of inhibitors against Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

Test compounds (dissolved in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Add 5 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

-

Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of FRET substrate solution (final concentration ~20 µM).

-

Immediately begin kinetic reading of fluorescence (Excitation: 340 nm, Emission: 490 nm) for 15-30 minutes.

-

Calculate the initial reaction velocity (v) from the linear phase of the fluorescence curve.

-

Determine the percent inhibition relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

This assay evaluates the ability of the inhibitor to block viral replication in a cellular context.

-

Reagents and Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 48-72 hours at 37°C.

-

Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell health.

-

Calculate the EC50 value, the concentration at which the compound protects 50% of cells from virus-induced cytopathic effect.

-

In parallel, run a cytotoxicity assay (CC50) on uninfected cells to assess compound toxicity.

-

Conclusion

Mpro-IN-13 represents a promising lead compound for the development of a novel antiviral therapeutic against COVID-19. Its potent enzymatic inhibition, significant antiviral activity in cell culture, and favorable initial safety profile warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy evaluation in animal models. The synthetic route is amenable to optimization for large-scale production, and the mechanism of action provides a strong rationale for its continued investigation.

References

- 1. europeanreview.org [europeanreview.org]

- 2. news-medical.net [news-medical.net]

- 3. Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ebiohippo.com [ebiohippo.com]

- 9. aurorabiolabs.com [aurorabiolabs.com]

- 10. caymanchem.com [caymanchem.com]

SARS-CoV-2 Mpro-IN-13 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 Mpro-IN-13

Introduction

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A primary target for these therapeutic interventions is the viral main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro).[1][2] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional proteins required for viral replication and transcription.[1][3] The lack of close human homologues makes Mpro an attractive and highly viable drug target, minimizing potential off-target effects.[4]

This document provides a detailed technical overview of this compound (also identified as compound 20j), a potent inhibitor of the SARS-CoV-2 main protease.[5][6] Mpro-IN-13 has demonstrated significant inhibitory and antiviral activity, marking it as a compound of interest for further research and development. This guide will cover its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

SARS-CoV-2 Mpro is a cysteine protease that functions as a dimer. Dimerization is crucial for forming the catalytically active sites.[7] The active site contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1] Mpro cleaves the large viral polyproteins (pp1a and pp1ab) at no fewer than 11 specific sites, which are characterized by a consensus sequence with a glutamine residue at the P1 position.[3][8] This proteolytic processing is an indispensable step for the virus to assemble a functional replication-transcription complex.

Mpro-IN-13 is a covalent inhibitor of Mpro.[5][6] Covalent inhibitors form a stable chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition. This mode of action can offer advantages in terms of potency and duration of effect.[3] Mpro-IN-13, as a chloroacetamide-based compound, is designed to act as an electrophile that is attacked by the nucleophilic thiol group of the catalytic Cys145 residue in the Mpro active site.[9] This covalent modification of Cys145 effectively blocks the substrate-binding site and renders the enzyme catalytically inactive, thereby halting the polyprotein processing cascade and suppressing viral replication.[1]

Caption: Proposed mechanism of Mpro-IN-13 covalent inhibition of SARS-CoV-2 Mpro.

Quantitative Data Summary

The efficacy of Mpro-IN-13 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key inhibitory and antiviral activity data.

| Parameter | Value | Description | Reference |

| IC₅₀ | 19.0 nM | Half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro enzyme. | [5][6] |

| Table 1: In Vitro Enzymatic Inhibition Data |

| Parameter | Value | Cell Line | Description | Reference |

| EC₅₀ | 138.1 nM | HPAEpiC | Half-maximal effective concentration for suppressing SARS-CoV-2 replication in Human Pulmonary Alveolar Epithelial Cells. | [5] |

| Table 2: Cell-Based Antiviral Activity |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe representative protocols for the key experiments used to characterize Mpro inhibitors like Mpro-IN-13.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic peptide substrate. Inhibition is quantified by the reduction in cleavage in the presence of the inhibitor.[10]

Protocol:

-

Reagents and Buffers:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Enzyme: Recombinant, purified SARS-CoV-2 Mpro.

-

Substrate: FRET peptide substrate with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the Mpro cleavage sequence (e.g., TSAVLQ↓SGFRK).

-

Inhibitor: Mpro-IN-13 dissolved in DMSO.

-

Control: DMSO (vehicle).

-

-

Procedure:

-

Prepare serial dilutions of Mpro-IN-13 in DMSO and then dilute into the assay buffer.

-

In a 96-well black plate, add 40 µL of assay buffer and 5 µL of the diluted inhibitor or DMSO control.

-

Add 5 µL of Mpro enzyme solution (final concentration ~0.15 µM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution (final concentration ~10-20 µM).

-

Immediately begin monitoring the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at 1-minute intervals for 30 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

-

Caption: Experimental workflow for determining the IC₅₀ of Mpro inhibitors.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a host cell culture model. The EC₅₀ is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA.[11]

Protocol:

-

Materials:

-

Cells: A susceptible human cell line (e.g., HPAEpiC, Vero E6, or Calu-3).

-

Virus: SARS-CoV-2 isolate at a known titer.

-

Compound: Mpro-IN-13 dissolved in DMSO.

-

Media: Appropriate cell culture medium.

-

Detection Reagent: A cell viability reagent (e.g., CellTiter-Glo®) or reagents for RT-qPCR.

-

-

Procedure (CPE Reduction Assay):

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Prepare serial dilutions of Mpro-IN-13 in culture medium.

-

Remove the old medium and add the compound dilutions to the cells.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), leaving some wells uninfected (cell control) and some infected with no compound (virus control).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Assess cell viability by adding a detection reagent (e.g., CellTiter-Glo®) and measuring the luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Normalize the data: Set the cell control wells to 100% viability and the virus control wells to 0% protection.

-

Plot the percentage of protection against the logarithm of the compound concentration.

-

Calculate the EC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for determining the EC₅₀ of antiviral compounds.

X-ray Crystallography

To elucidate the precise binding mode and interactions of an inhibitor within the Mpro active site, X-ray crystallography is the definitive method.[7][9]

Methodology Overview:

-

Protein Expression and Purification: Express high-purity, soluble Mpro protein.

-

Crystallization:

-

Co-crystallization: Incubate the purified Mpro with a molar excess of Mpro-IN-13 before setting up crystallization trials.

-

Soaking: Grow apo-enzyme crystals first and then soak them in a solution containing Mpro-IN-13.

-

-

Data Collection: Expose the inhibitor-bound crystals to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the protein-inhibitor complex is then built into the map and refined to yield a high-resolution atomic structure.[7] This structure reveals the specific covalent bond formed with Cys145 and other key non-covalent interactions (e.g., hydrogen bonds) that contribute to binding affinity.

Caption: Logical relationships in structural analysis of inhibitor binding.

Conclusion

This compound is a potent, covalent inhibitor of the viral main protease with strong antiviral activity in cellular models. Its mechanism relies on the formation of a covalent bond with the catalytic Cys145, effectively shutting down the enzymatic activity required for viral polyprotein processing. The low nanomolar IC₅₀ and EC₅₀ values highlight its potential as a lead compound for the development of anti-COVID-19 therapeutics. The experimental frameworks detailed herein provide a basis for the continued investigation and characterization of this and other Mpro inhibitors.

References

- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

Structural biology of SARS-CoV-2 Mpro-IN-13 complex

An In-Depth Technical Guide to the Structural Biology of the SARS-CoV-2 Mpro in Complex with Inhibitor 13b

This guide provides a comprehensive overview of the structural and biochemical characteristics of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), in complex with the potent α-ketoamide inhibitor 13b. This document is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies for COVID-19.

Introduction to SARS-CoV-2 Mpro

The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle.[1] It processes the viral polyproteins pp1a and pp1ab at eleven specific cleavage sites, releasing functional non-structural proteins required for viral replication and transcription.[2][3] The Mpro active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[2][4] Due to its critical role in viral maturation and the absence of close human homologs, Mpro is a prime target for the development of antiviral drugs.[3][5]

The enzyme is active as a homodimer, with each protomer consisting of three domains.[1] The substrate-binding site is located in a cleft between domains I and II.[6] Dimerization is crucial for catalytic activity as it helps shape the S1 pocket of the substrate-binding site.[4][6]

The α-Ketoamide Inhibitor 13b

Inhibitor 13b is an α-ketoamide-based compound designed to covalently target the catalytic Cys145 residue of SARS-CoV-2 Mpro.[6] It acts as a potent inhibitor of the enzyme, demonstrating significant antiviral activity. The structure of 13b allows it to fit snugly into the substrate-binding pocket of Mpro, leading to the formation of a covalent bond and subsequent inactivation of the enzyme.

Quantitative Data

The inhibitory activity of compound 13b against coronaviral main proteases has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (μM) |

| SARS-CoV-2 Mpro | 0.67 ± 0.18 |

| SARS-CoV Mpro | 0.90 ± 0.29 |

| MERS-CoV Mpro | 0.58 ± 0.22 |

Table 1: Inhibitory activity of compound 13b against different coronavirus main proteases. Data sourced from[6].

Structural Insights from X-ray Crystallography

The crystal structure of the SARS-CoV-2 Mpro in complex with inhibitor 13b has been solved at high resolution, providing detailed insights into the binding mode and mechanism of inhibition.[6][7] The crystallographic data is available in the Protein Data Bank (PDB) under accession codes 6Y2F and 6Y2G.[7]

The inhibitor 13b binds in the shallow substrate-binding site located between domains I and II of the Mpro protomer.[6] A key interaction is the covalent bond formed between the sulfur atom of the catalytic Cys145 and the α-keto group of the inhibitor, resulting in a thiohemiketal adduct.[8] This covalent modification effectively and irreversibly inactivates the enzyme.

The pyridone moiety of 13b occupies the P3-P2 position of the substrate-binding cleft.[6] Interestingly, a space between the pyridone ring and residues Thr190 and Gln189 is observed, which can be occupied by a solvent molecule like DMSO or water, suggesting that bulkier P3 moieties might be tolerated.[6]

Experimental Protocols

X-ray Crystallography

The determination of the three-dimensional structure of the Mpro-13b complex is achieved through X-ray crystallography. The general workflow for this process is as follows:

-

Protein Expression and Purification : Recombinant SARS-CoV-2 Mpro is expressed, typically in E. coli, and purified to homogeneity using chromatographic techniques.

-

Crystallization : The purified Mpro is mixed with the inhibitor 13b and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

-

Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to yield the final, high-resolution atomic structure.[6]

Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory potency of compounds like 13b is commonly determined using a FRET-based enzymatic assay. This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.

-

Assay Principle : In the intact substrate, the quencher suppresses the fluorescence of the fluorophore due to their proximity. When Mpro cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence signal.

-

Procedure :

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., 13b) for a defined period.[3]

-

The enzymatic reaction is initiated by adding the FRET-labeled peptide substrate.[9]

-

The increase in fluorescence is monitored over time using a plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value, representing the inhibitor concentration required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[3]

-

Visualizations

Mechanism of Mpro Inhibition by 13b

The following diagram illustrates the covalent inhibition mechanism of SARS-CoV-2 Mpro by the α-ketoamide inhibitor 13b.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by inhibitor 13b.

Experimental Workflow for Structural and Biochemical Analysis

The diagram below outlines the key steps involved in the structural and biochemical characterization of the Mpro-13b complex.

Caption: Experimental workflow for Mpro-13b analysis.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfu.ca [sfu.ca]

- 3. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural biology of SARS-CoV-1/SARS-CoV-2 main protease [insidecorona.net]

- 6. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

SARS-CoV-2 Mpro-IN-13: A Technical Guide to its Binding Site and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site of SARS-CoV-2 Mpro-IN-13, a potent covalent inhibitor of the main protease (Mpro) of the virus. A comprehensive understanding of the binding interactions and the mechanism of inhibition is crucial for the rational design of next-generation antiviral therapeutics.

Quantitative Inhibition Data

This compound, also known as compound 20j, demonstrates significant inhibitory potency against the viral main protease and antiviral activity in cell-based assays. The key quantitative metrics for its efficacy are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 19.0 nM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the in vitro activity of the SARS-CoV-2 Mpro by 50%.[1] |

| EC50 | 138.1 nM | The half-maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal antiviral effect in a cell-based assay.[1] |

SARS-CoV-2 Mpro Active Site Architecture

The main protease of SARS-CoV-2 is a cysteine protease that functions as a homodimer. Its active site is located in a cleft between Domain I and Domain II of each protomer and is characterized by a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41) . The substrate-binding pocket is further divided into several subsites (S1, S2, S3/S4, and S1'), each accommodating different residues of the polypeptide substrate.

-

S1 Subsite: This pocket is crucial for substrate recognition and typically accommodates a glutamine residue at the P1 position of the substrate. Key residues forming this subsite include Phe140, Asn142, His163, Glu166, and His172.

-

S1' Subsite: This subsite is adjacent to the catalytic Cys145 and interacts with the P1' residue of the substrate. It is formed by residues such as Thr25, Thr26, and His41.

-

S2 Subsite: A hydrophobic pocket that accommodates the P2 residue of the substrate, often a leucine. Residues lining this subsite include His41, Met49, and Tyr54.

-

S3/S4 Subsites: These are more solvent-exposed and interact with the P3 and P4 residues of the substrate. Key residues include Met165 and Gln189.

Binding Site Analysis of Mpro-IN-13

As a covalent inhibitor, this compound forms an irreversible covalent bond with the catalytic Cys145 residue in the active site. While a specific crystal structure of Mpro in complex with IN-13 is not publicly available, the binding mechanism can be inferred from the known mechanism of other covalent Mpro inhibitors.

The inhibition process is a two-step mechanism. First, the inhibitor reversibly binds to the active site through non-covalent interactions. This initial binding positions the inhibitor's electrophilic "warhead" in close proximity to the nucleophilic thiol group of Cys145. In the second step, a nucleophilic attack by the deprotonated thiol of Cys145 on the electrophilic center of the inhibitor leads to the formation of a stable covalent bond. The catalytic His41 residue acts as a general base, facilitating the deprotonation of Cys145 to enhance its nucleophilicity.

The following diagram illustrates the proposed covalent inhibition mechanism:

Experimental Protocols

The determination of the inhibitory activity of compounds like Mpro-IN-13 is commonly performed using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This section provides a detailed methodology for such an experiment.

Principle of the FRET-based Protease Assay

This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal due to FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of cleavage and thus the rate of fluorescence increase.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Mpro-IN-13 (or other test inhibitors) dissolved in DMSO

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Experimental Procedure for IC50 Determination

-

Preparation of Reagents:

-

Prepare a stock solution of the FRET substrate in DMSO. Dilute to the working concentration (e.g., 20 µM) in Assay Buffer.

-

Prepare a stock solution of recombinant Mpro in a suitable storage buffer. Dilute to the working concentration (e.g., 0.5 µM) in Assay Buffer just before use.

-

Prepare a serial dilution of Mpro-IN-13 in DMSO. Further dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

-

-

Assay Protocol:

-

Add a fixed volume of the Mpro solution to each well of the microplate.

-

Add an equal volume of the serially diluted Mpro-IN-13 or control (Assay Buffer with the same DMSO concentration) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the FRET substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

-

The following diagram outlines the workflow for the FRET-based IC50 determination:

Conclusion

This compound is a potent covalent inhibitor of the viral main protease. Its mechanism of action involves the formation of a covalent bond with the catalytic Cys145 residue, effectively inactivating the enzyme. The FRET-based assay provides a robust and reliable method for quantifying its inhibitory potency. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the development of novel antiviral agents targeting SARS-CoV-2. Further structural studies on the Mpro-IN-13 complex will provide more detailed insights into its specific binding interactions and pave the way for structure-based drug design efforts.

References

In Silico Modeling of SARS-CoV-2 Mpro-IN-13 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the SARS-CoV-2 main protease (Mpro) and its covalent inhibitor, IN-13. The SARS-CoV-2 Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. IN-13, also known as compound 20j, has demonstrated potent inhibitory activity against this enzyme. Understanding the molecular details of this interaction through in silico modeling is crucial for the rational design of more effective therapeutics.

Quantitative Data Summary

The inhibitory potency of IN-13 against SARS-CoV-2 Mpro has been experimentally determined, providing key data points for validating computational models.

| Parameter | Value | Description |

| IC50 | 19.0 nM | The half maximal inhibitory concentration, indicating the concentration of IN-13 required to inhibit 50% of the Mpro enzymatic activity. |

| EC50 | 138.1 nM | The half maximal effective concentration, representing the concentration of IN-13 that produces 50% of its maximal antiviral effect in cell-based assays. |

Experimental and Computational Protocols

The in silico investigation of the SARS-CoV-2 Mpro-IN-13 interaction involves a multi-step computational workflow. This typically includes molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the complex and binding free energy calculations to quantify the interaction strength.

Molecular Docking

Molecular docking studies are employed to predict the preferred orientation of IN-13 within the active site of SARS-CoV-2 Mpro.

Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6Y2F.

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned at a physiological pH.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of IN-13 is converted to a 3D conformation.

-

Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of Mpro, which includes the catalytic dyad Cys145 and His41.

-

A docking algorithm, such as AutoDock Vina or Glide, is used to explore various conformations of IN-13 within the defined grid box.

-

The docking poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the Mpro-IN-13 complex over time.

Protocol:

-

System Setup:

-

The best-docked pose of the Mpro-IN-13 complex is used as the starting structure.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the atomic interactions.

-

The system undergoes energy minimization to remove unfavorable contacts.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A long-timescale MD simulation (e.g., 100-300 ns) is performed to sample the conformational space of the complex.

-

The trajectory of the simulation is saved at regular intervals for analysis.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between Mpro and IN-13.

-

Binding Free Energy Calculations

Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the binding affinity of IN-13 to Mpro.

Protocol:

-

Snapshot Extraction: A set of snapshots (e.g., 100-1000) is extracted from the stable part of the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the following energy components are calculated:

-

The free energy of the Mpro-IN-13 complex.

-

The free energy of the Mpro protein alone.

-

The free energy of the IN-13 ligand alone.

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Visualizations

In Silico Drug Discovery Workflow

Caption: A typical workflow for in silico drug discovery targeting SARS-CoV-2 Mpro.

Logical Relationship of Mpro Inhibition

Caption: Inhibition of viral replication by IN-13 targeting the SARS-CoV-2 main protease.

Pharmacological Profile of SARS-CoV-2 Mpro-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is an indispensable enzyme for viral replication, making it a prime target for antiviral therapeutics.[1][2] Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites, a process crucial for the maturation of non-structural proteins that form the viral replication and transcription complex.[2] Inhibition of Mpro's catalytic activity can effectively shut down the viral life cycle.[2] This technical guide provides a comprehensive overview of the pharmacological profile of SARS-CoV-2 Mpro-IN-13, a covalent inhibitor of this critical viral enzyme.

Compound Overview

This compound, also referred to as compound 20j, is a potent covalent inhibitor of the SARS-CoV-2 main protease.[2][3] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inactivation of the enzyme.[2]

Quantitative Pharmacological Data

The in vitro efficacy of this compound has been characterized by its inhibitory concentration (IC50) against the Mpro enzyme and its effective concentration (EC50) in a cell-based antiviral assay.

| Parameter | Value | Description |

| IC50 | 19.0 nM | The concentration of the inhibitor required to reduce the activity of the SARS-CoV-2 Mpro enzyme by 50%.[3] |

| EC50 | 138.1 nM | The concentration of the inhibitor required to achieve 50% of the maximum antiviral effect in HPAEpiC cells.[3] |

Mechanism of Action: Covalent Inhibition

This compound functions as a covalent inhibitor, a class of inhibitors known for their potential for high potency and prolonged duration of action.[2] The catalytic activity of Mpro relies on a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue.[1] Covalent inhibitors like Mpro-IN-13 typically possess an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of the Cys145 residue. This results in the formation of a stable covalent bond, rendering the enzyme inactive.

Figure 1: Covalent Inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.

Experimental Protocols

While the specific, detailed experimental protocols for the determination of the IC50 and EC50 values for this compound are proprietary to the primary research, this section outlines generalized methodologies commonly employed for the evaluation of SARS-CoV-2 Mpro inhibitors.

In Vitro Mpro Inhibition Assay (IC50 Determination)

A frequently used method for determining the IC50 of Mpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in this fluorescence signal.

Generalized Protocol:

-

Reagent Preparation:

-

Recombinant SARS-CoV-2 Mpro is purified and diluted to a working concentration in assay buffer.

-

The FRET peptide substrate is diluted in assay buffer.

-

This compound is serially diluted to various concentrations.

-

-

Assay Procedure:

-

The Mpro enzyme is pre-incubated with the serially diluted inhibitor for a defined period.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the fluorescence readings.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable equation.

-

Figure 2: Generalized workflow for an Mpro FRET-based inhibition assay.

Cell-Based Antiviral Assay (EC50 Determination)

The antiviral activity of an inhibitor is assessed in a cell culture system using a cytopathic effect (CPE) inhibition assay.

Principle: SARS-CoV-2 infection typically leads to cell death (cytopathic effect). An effective antiviral agent will protect the cells from virus-induced death. The EC50 is the concentration of the compound that provides 50% protection against CPE.

Generalized Protocol:

-

Cell Seeding:

-

A suitable host cell line (e.g., Vero E6, HPAEpiC) is seeded in 96-well plates and incubated to form a monolayer.

-

-

Infection and Treatment:

-

Cells are treated with serial dilutions of this compound.

-

A known titer of SARS-CoV-2 is added to the wells (excluding mock-infected controls).

-

-

Incubation:

-

The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the untreated, infected control wells.

-

-

Assessment of Cell Viability:

-

Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

-

-

Data Analysis:

-

The percentage of cell viability at each inhibitor concentration is calculated relative to mock-infected and virus-infected controls.

-

The EC50 value is determined from the dose-response curve.

-

References

- 1. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]

An In-depth Technical Guide on the Early-Stage Research of SARS-CoV-2 Mpro-IN-13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available early-stage research data on SARS-CoV-2 Mpro-IN-13 (also known as compound 20j). While quantitative data for this specific inhibitor is available, the primary research publication detailing its synthesis and specific experimental protocols could not be located through extensive searches. Therefore, this guide provides representative, detailed methodologies for the synthesis and evaluation of similar covalent SARS-CoV-2 Mpro inhibitors to serve as a technical reference.

Introduction to SARS-CoV-2 Mpro as a Therapeutic Target

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins that are essential for viral replication and transcription. The active site of Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41). Due to its essential role and the absence of close human homologues, Mpro is a prime target for the development of antiviral therapeutics.

This compound is a covalent inhibitor of this enzyme, meaning it forms a stable, covalent bond with the catalytic Cys145 residue, leading to irreversible inactivation of the protease.

Quantitative Data Summary

The known in vitro efficacy and cell-based activity of this compound are summarized below.

| Parameter | Value | Description | Citation |

| IC₅₀ | 19.0 nM | The half-maximal inhibitory concentration against the SARS-CoV-2 main protease (Mpro), indicating its high potency in enzymatic inhibition. | |

| EC₅₀ | 138.1 nM | The half-maximal effective concentration in a cell-based assay using Human Pulmonary Alveolar Epithelial Cells (HPAEpiC), representing its effectiveness in inhibiting viral replication in a relevant cell model. |

Mechanism of Action: Covalent Inhibition

This compound functions as a covalent inhibitor. The general mechanism for such inhibitors involves the nucleophilic attack of the deprotonated thiol group of the catalytic Cys145 on an electrophilic "warhead" on the inhibitor molecule. This results in the formation of a stable covalent bond, rendering the enzyme inactive and halting the processing of viral polyproteins necessary for replication.

SARS-CoV-2 Mpro-IN-13: A Technical Whitepaper on a Covalent Antiviral Candidate

For Immediate Release

This document provides a comprehensive technical overview of SARS-CoV-2 Mpro-IN-13, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). It is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the discovery and advancement of antiviral therapeutics against COVID-19 and other coronavirus-mediated diseases.

Executive Summary

This compound, also identified as compound 20j, has emerged as a significant antiviral candidate due to its potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This compound demonstrates a covalent mechanism of action, leading to the effective suppression of viral activity in cellular models. This whitepaper details the available quantitative data, outlines the likely experimental protocols for its evaluation, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The antiviral efficacy of this compound is characterized by its half-maximal inhibitory concentration (IC50) against the Mpro enzyme and its half-maximal effective concentration (EC50) in a cell-based antiviral assay. These values are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 19.0 nM | The concentration of Mpro-IN-13 required to inhibit the activity of the SARS-CoV-2 main protease by 50%.[1] |

| EC50 | 138.1 nM | The concentration of Mpro-IN-13 required to inhibit the replication of SARS-CoV-2 in HPAEpiC cells by 50%.[1] |

Mechanism of Action: Covalent Inhibition of the Main Protease

The antiviral activity of this compound stems from its function as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro plays an indispensable role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into functional non-structural proteins (Nsps).[2] These Nsps are essential for the assembly of the viral replication and transcription complex.

By covalently binding to the active site of Mpro, Mpro-IN-13 irreversibly inactivates the enzyme, thereby preventing the processing of the polyproteins and halting viral replication. The high conservation of the Mpro enzyme across various coronaviruses suggests that inhibitors like Mpro-IN-13 could have broad-spectrum antiviral activity.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13 disrupts viral replication.

Experimental Protocols

While the precise, detailed experimental protocols for the evaluation of this compound are not publicly available, the following methodologies are standard in the field for determining the IC50 and EC50 values of Mpro inhibitors.

Mpro Inhibitory Assay (IC50 Determination) - FRET-Based Assay

A Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is commonly used to determine the IC50 value of Mpro inhibitors.

Objective: To quantify the in vitro inhibitory activity of Mpro-IN-13 against purified SARS-CoV-2 Mpro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Purified recombinant SARS-CoV-2 Mpro

-

FRET-based peptide substrate specific for Mpro

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound (serial dilutions)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Mpro-IN-13 in the assay buffer.

-

Add a fixed concentration of purified SARS-CoV-2 Mpro to each well of a 384-well plate.

-

Add the diluted Mpro-IN-13 or a vehicle control (e.g., DMSO) to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Assay (EC50 Determination) - Cell-Based Assay

A cell-based assay is used to determine the effective concentration of an inhibitor to suppress viral replication in a cellular context.

Objective: To quantify the antiviral activity of Mpro-IN-13 against SARS-CoV-2 in a relevant cell line.

Cell Line: Human Pulmonary Alveolar Epithelial Cells (HPAEpiC) were utilized for determining the EC50 of Mpro-IN-13.

Principle: The ability of the compound to protect cells from virus-induced cytopathic effect (CPE) or to reduce the viral load is measured.

Materials:

-

HPAEpiC cells

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

This compound (serial dilutions)

-

96-well plates

-

Reagents for quantifying viral load (e.g., qRT-PCR) or cell viability (e.g., CellTiter-Glo®).

Procedure:

-

Seed HPAEpiC cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of Mpro-IN-13 in cell culture medium.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a short incubation period for viral adsorption, remove the inoculum and add the medium containing the different concentrations of Mpro-IN-13.

-

Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Assess the antiviral activity by either:

-

Quantifying viral RNA: Isolate RNA from the cell supernatant and perform qRT-PCR to determine the viral copy number.

-

Measuring cell viability: Use a reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.

-

-

Plot the percentage of viral inhibition or cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for determining the IC50 of Mpro-IN-13 using a FRET-based assay.

Caption: Workflow for determining the EC50 of Mpro-IN-13 in a cell-based assay.

Conclusion

This compound is a potent covalent inhibitor of the main protease of SARS-CoV-2, demonstrating significant promise as a potential antiviral agent. Its low nanomolar IC50 and EC50 values highlight its efficacy in both enzymatic and cellular environments. Further investigation into its pharmacokinetic properties, safety profile, and in vivo efficacy is warranted to advance its development as a therapeutic for COVID-19. The methodologies and data presented in this whitepaper provide a foundational understanding for researchers and drug developers interested in this promising antiviral candidate.

References

In-Depth Technical Guide: Chemical Properties of SARS-CoV-2 Mpro-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of SARS-CoV-2 Mpro-IN-13, a potent covalent inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. This document includes a summary of its chemical characteristics, detailed experimental protocols for its biological evaluation, and visualizations of its mechanism of action and experimental workflows.

Core Chemical and Biological Data

This compound, also identified as compound 20j , is a novel α-ketoamide derivative designed for potent and specific inhibition of the SARS-CoV-2 main protease.[1] Its chemical and biological activities are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-((R)-1-cyclohexyl-2-(((R)-3-methoxy-1-oxo-1-((1-(2-oxo-2-((thiazol-2-ylmethyl)amino)acetyl)cyclobutyl)amino)propan-2-yl)amino)-2-oxoethyl)-4,4-difluorocyclohexane-1-carboxamide | [1] |

| Chemical Formula | C35H49F2N5O6S | |

| Molecular Weight | 721.86 g/mol | |

| Mechanism of Action | Covalent Inhibitor of SARS-CoV-2 Mpro | [1][2] |

| IC50 (Enzymatic Assay) | 19.0 nM | [1][2] |

| EC50 (Antiviral Assay) | 138.1 nM | [1][2] |

Mechanism of Action

This compound acts as a covalent inhibitor by targeting the catalytic cysteine residue (Cys145) within the active site of the main protease. The electrophilic α-ketoamide "warhead" of the inhibitor forms a covalent bond with the thiol group of Cys145, leading to the irreversible inactivation of the enzyme. This inhibition prevents the processing of viral polyproteins, which is a crucial step in the replication cycle of SARS-CoV-2.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)

This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the purified SARS-CoV-2 Mpro enzyme using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compound (this compound)

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of SARS-CoV-2 Mpro in the assay buffer to a final concentration of 0.5 μM.

-

Serially dilute the test compound in DMSO, and then further dilute in the assay buffer to achieve final concentrations ranging from 122 nM to 100 μM.

-

Add the Mpro enzyme solution to the wells of a 384-well plate.

-

Add the diluted test compound solutions to the respective wells.

-

Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 10 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10 μM.

-

Immediately monitor the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 320 nm and emission at 405 nm for the MCA/Dnp pair).

-

Record the rate of fluorescence increase over time.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Caption: Workflow of the FRET-based enzymatic assay for IC50 determination.

Antiviral Activity Assay (Cytopathic Effect Reduction)

This cell-based assay determines the half-maximal effective concentration (EC50) of the compound in protecting host cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., MEM supplemented with 2% FBS)

-

Test compound (this compound)

-

DMSO (for compound dilution)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound solutions.

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.002.[3]

-

Include control wells with uninfected cells (cell control) and infected cells with no compound (virus control).

-

Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[3]

-

After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the cell-based CPE assay for EC50 determination.

References

Methodological & Application

SARS-CoV-2 Mpro-IN-13 in vitro assay protocols

Application Notes for SARS-CoV-2 Mpro-IN-13

Introduction

This compound is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] The main protease plays a crucial role in the viral life cycle by processing polyproteins translated from the viral RNA, leading to the release of functional non-structural proteins required for viral replication and transcription.[3][4][5] Inhibition of Mpro effectively halts this process, making it a prime target for antiviral drug development.[5][6] Mpro-IN-13 demonstrates significant in vitro efficacy, making it a valuable tool for research and development of therapeutics against COVID-19.

Mechanism of Action

This compound functions as a covalent inhibitor.[1][2] This class of inhibitors forms a stable, covalent bond with a key amino acid residue in the active site of the target enzyme. In the case of SARS-CoV-2 Mpro, the catalytic dyad, composed of Cysteine-145 and Histidine-41, is the primary target for covalent inhibitors.[5][6] By covalently modifying the catalytic cysteine, Mpro-IN-13 irreversibly inactivates the enzyme, thereby preventing the cleavage of viral polyproteins and disrupting the viral replication cycle.[3][4]

Applications

-

In vitro screening of potential SARS-CoV-2 inhibitors: Mpro-IN-13 can be utilized as a reference compound in high-throughput screening assays to identify new Mpro inhibitors.

-

Structure-activity relationship (SAR) studies: Researchers can use Mpro-IN-13 as a scaffold for the design and synthesis of novel analogs with improved potency and pharmacokinetic properties.

-

Validation of Mpro as an antiviral target: The potent activity of Mpro-IN-13 further validates the main protease as a critical target for the development of anti-SARS-CoV-2 therapeutics.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

| Parameter | Value | Cell Line | Comments |

| IC50 | 19.0 nM | - | Half-maximal inhibitory concentration against Mpro enzymatic activity.[1][2] |

| EC50 | 138.1 nM | HPAEpiC | Half-maximal effective concentration for antiviral activity in human pulmonary alveolar epithelial cells.[1] |

Detailed In Vitro Assay Protocol: Fluorogenic Assay for Mpro Inhibition

This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of compounds, such as Mpro-IN-13, against SARS-CoV-2 Mpro. The assay is based on the cleavage of a fluorogenic substrate by Mpro, resulting in a detectable fluorescent signal.

Materials and Reagents

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., based on an aminomethyl coumarin substrate)[7][8]

-

Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3

-

Mpro-IN-13

-

Positive Control Inhibitor (e.g., GC-376)

-

Dimethyl sulfoxide (DMSO)

-

384-well assay plates (black, flat-bottom)

-

Fluorescence plate reader

Experimental Workflow

Figure 1: Experimental workflow for the in vitro Mpro inhibition assay.

Step-by-Step Protocol

-

Compound Preparation:

-

Prepare a stock solution of Mpro-IN-13 in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Preparation:

-

Add 5 µL of the diluted Mpro-IN-13 or control compounds (positive control like GC-376 and a DMSO-only negative control) to the wells of a 384-well plate.

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of recombinant SARS-CoV-2 Mpro in assay buffer.

-

Add 10 µL of the Mpro solution to each well of the assay plate.

-

Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition and Reaction Incubation:

-

Prepare a working solution of the fluorogenic Mpro substrate in assay buffer.

-

Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

-

-

Data Analysis:

-

Calculate the percentage of Mpro inhibition for each concentration of Mpro-IN-13 using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway Diagram

Figure 2: Inhibition of the SARS-CoV-2 replication pathway by Mpro-IN-13.

References

- 1. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 6. Multiple redox switches of the SARS-CoV-2 main protease in vitro provide opportunities for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Antiviral Assays of SARS-CoV-2 Mpro Inhibitor: Mpro-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for the development of antiviral therapeutics. Mpro-IN-13, also identified as compound 20j, is a potent covalent inhibitor of SARS-CoV-2 Mpro. These application notes provide a summary of its activity and detailed protocols for conducting cell-based antiviral assays to evaluate Mpro-IN-13 and other similar inhibitors.

Data Presentation

The following table summarizes the known in vitro and cell-based activity of Mpro-IN-13.

| Parameter | Value | Assay Type | Notes |

| IC50 | 19.0 nM | Enzymatic Assay | Half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro.[3] |

| EC50 | 138.1 nM | Cell-Based Antiviral Assay | Half-maximal effective concentration in inhibiting SARS-CoV-2 replication in Human Pulmonary Alveolar Epithelial Cells (HPAEpiC).[3] |

| CC50 | Not Available | Cytotoxicity Assay | Half-maximal cytotoxic concentration. This value is required to calculate the Selectivity Index. |

| Selectivity Index (SI) | Not Available | Calculation (CC50/EC50) | A measure of the compound's therapeutic window. |

Signaling Pathway and Mechanism of Action

Mpro-IN-13 is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease. The binding of the inhibitor to Mpro prevents the processing of the viral polyproteins (pp1a and pp1ab), which are essential for the formation of the viral replication and transcription complex. This disruption of the viral life cycle ultimately inhibits viral replication within the host cell.

Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.

Experimental Protocols

This section provides detailed protocols for determining the antiviral activity and cytotoxicity of Mpro inhibitors like Mpro-IN-13 in a cell-based setting. The following protocols are generalized based on common practices for SARS-CoV-2 antiviral testing and should be adapted based on specific laboratory conditions and cell line requirements.

Cell Culture and Maintenance

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells are highly susceptible to SARS-CoV-2 infection and are commonly used for antiviral assays due to their clear cytopathic effect (CPE).

-

HPAEpiC (Human Pulmonary Alveolar Epithelial Cells): A more physiologically relevant primary cell model for studying respiratory viruses. The reported EC50 for Mpro-IN-13 was determined using this cell line.

-

Huh7 (JCRB0403): Human hepatoma cells that are also permissive to SARS-CoV-2 infection.

-

-

Culture Medium:

-

Vero E6 & Huh7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

HPAEpiC: As recommended by the supplier (e.g., PneumaCult™-Ex Plus Medium).

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol is designed to determine the half-maximal effective concentration (EC50) of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).

Materials:

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020) with a known titer (TCID50/mL).

-

Selected cell line (e.g., Vero E6 or HPAEpiC).

-

96-well cell culture plates.

-

Cell culture medium with 2% FBS (infection medium).

-

Mpro-IN-13 and control compounds (e.g., Remdesivir).

-

CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet stain.

-

Plate reader (for CellTiter-Glo) or microscope (for Crystal Violet).

Workflow Diagram:

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Procedure:

-

Cell Seeding: Seed the selected cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well for Vero E6).

-

Compound Preparation: On the day of infection, prepare serial dilutions of Mpro-IN-13 in infection medium. A typical concentration range to test would be from 10 µM down to 0.1 nM. Include a positive control (e.g., Remdesivir) and a vehicle control (e.g., DMSO).

-

Infection: Remove the culture medium from the cells and add the compound dilutions. Immediately after, add the SARS-CoV-2 virus at a multiplicity of infection (MOI) of 0.05.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

CPE Measurement:

-

CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure cell viability, which is inversely proportional to the CPE.

-

Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and then solubilize the stain to measure absorbance at 570 nm.

-

-

Data Analysis: Plot the percentage of CPE inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.

Cytotoxicity Assay

This protocol is to determine the half-maximal cytotoxic concentration (CC50) of the compound.

Materials:

-

Selected cell line.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Mpro-IN-13.

-

CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay kit.

-

Plate reader.

Workflow Diagram:

Caption: Workflow for the Cytotoxicity Assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.

-

Compound Addition: Prepare serial dilutions of Mpro-IN-13 in complete culture medium and add them to the cells. Include a vehicle control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Viability Measurement: Use a cell viability assay such as CellTiter-Glo® or MTT to determine the percentage of viable cells relative to the vehicle control.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the CC50 value.

Conclusion

Mpro-IN-13 is a potent inhibitor of SARS-CoV-2 Mpro with significant cell-based antiviral activity. The protocols provided herein offer a framework for the evaluation of this and other Mpro inhibitors. The determination of both EC50 and CC50 values is crucial for assessing the potential of a compound as a therapeutic agent, with a high Selectivity Index indicating a favorable safety profile. Further studies are warranted to fully characterize the in vivo efficacy and safety of Mpro-IN-13.

References

- 1. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the binding and covalent inhibition mechanism of PF-07321332 to SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 Mpro-IN-13 in Viral Replication Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins (nsps) necessary for viral replication and transcription. Inhibition of Mpro activity can effectively halt viral replication, making it a prime target for antiviral drugs.

SARS-CoV-2 Mpro-IN-13, also identified as compound 20j, is a potent covalent inhibitor of the SARS-CoV-2 main protease.[1][2] Its mechanism of action involves forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby irreversibly inactivating the enzyme.[3] This document provides detailed application notes and protocols for the use of this compound in viral replication studies, including its mechanism of action, quantitative data, and experimental methodologies.

Mechanism of Action

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are translated from the viral RNA. The main protease, Mpro, is responsible for cleaving these polyproteins at 11 specific sites to release functional nsps.[4][5] This proteolytic processing is a critical step in the formation of the viral replication-transcription complex.

This compound acts as an irreversible inhibitor by covalently binding to the active site of Mpro. The active site of Mpro contains a catalytic dyad of cysteine and histidine residues that are essential for its proteolytic activity.[3] By forming a covalent bond with the catalytic cysteine, Mpro-IN-13 blocks the substrate from accessing the active site, thus preventing the cleavage of the viral polyproteins and inhibiting viral replication.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key efficacy data for this compound.

| Parameter | Value | Description | Reference |

| IC50 | 19.0 nM | The half-maximal inhibitory concentration against SARS-CoV-2 Mpro in a biochemical assay. | [1][2] |

| EC50 | 138.1 nM | The half-maximal effective concentration for inhibiting SARS-CoV-2 replication in HPAEpiC cells. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the viral replication pathway targeted by Mpro inhibitors and a general workflow for evaluating such inhibitors.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro-IN-13.

Caption: General experimental workflow for evaluating SARS-CoV-2 Mpro inhibitors.

Experimental Protocols

Mpro Enzymatic Assay (FRET-based) to Determine IC50

This protocol is adapted from established methods for measuring Mpro activity and inhibition.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

This compound (or other test inhibitors)

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

DMSO (for dissolving compounds)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted inhibitor solutions. Add the recombinant SARS-CoV-2 Mpro to each well to a final concentration of approximately 0.5 µM. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10-20 µM.

-